molecular formula C14H15NO2S B14850998 Ethyl 4-(4-ethylphenyl)thiazole-2-carboxylate CAS No. 886366-45-6

Ethyl 4-(4-ethylphenyl)thiazole-2-carboxylate

Cat. No.: B14850998
CAS No.: 886366-45-6
M. Wt: 261.34 g/mol
InChI Key: IRUJULQODDSPIO-UHFFFAOYSA-N
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Description

4-(4-Ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features an ethyl group attached to the phenyl ring and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the thiazole ring. The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dihydrothiazoles.

    Substitution: Halogenated derivatives or other substituted thiazoles.

Scientific Research Applications

4-(4-Ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins containing thiazole-binding domains.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester
  • 4-(4-Propyl-phenyl)-thiazole-2-carboxylic acid ethyl ester
  • 4-(4-Isopropyl-phenyl)-thiazole-2-carboxylic acid ethyl ester

Uniqueness

4-(4-Ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific positioning of the ethyl group can affect the compound’s binding affinity and selectivity towards certain enzymes or receptors, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

886366-45-6

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

ethyl 4-(4-ethylphenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C14H15NO2S/c1-3-10-5-7-11(8-6-10)12-9-18-13(15-12)14(16)17-4-2/h5-9H,3-4H2,1-2H3

InChI Key

IRUJULQODDSPIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=O)OCC

Origin of Product

United States

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